molecular formula C17H14N2O2S2 B2808296 (Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488718-82-7

(Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2808296
CAS No.: 488718-82-7
M. Wt: 342.43
InChI Key: VVZJEEHJIODPGA-PTNGSMBKSA-N
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Description

(Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic rhodanine-based compound of significant interest in medicinal chemistry and drug discovery research. This specific (Z)-isomer is designed to function as a potential inhibitor of protein kinases, which are critical signaling enzymes involved in numerous cellular processes. Its molecular structure, featuring a rhodanine-2-thioxothiazolidin-4-one core and a pyridinylmethylene moiety, is characteristic of compounds that interact with the ATP-binding site of various kinase targets. Research into this compound and its analogs is primarily focused on oncology and inflammation , as kinases are well-validated targets in these therapeutic areas. Scientists utilize this compound as a chemical probe to study kinase-mediated signaling pathways, to screen for anti-proliferative activity in cell-based assays, and to serve as a structural template for the design of more potent and selective therapeutic agents. Its research value lies in its utility for elucidating disease mechanisms and validating novel molecular targets.

Properties

IUPAC Name

(5Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-2-21-14-6-4-3-5-13(14)19-16(20)15(23-17(19)22)11-12-7-9-18-10-8-12/h3-11H,2H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZJEEHJIODPGA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a base like piperidine to catalyze the reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research is focused on its potential as a therapeutic agent for various diseases. Studies have indicated that derivatives of this compound may exhibit significant biological activity, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical reactions makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 5. Below is a comparative analysis of the target compound with key analogs:

Structural Modifications and Physicochemical Properties
Compound Name Position 3 Substituent Position 5 Substituent Melting Point (°C) Key Spectral Features (IR, NMR)
(Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one 2-ethoxyphenyl pyridin-4-ylmethylene Not reported Expected C=O (~1700 cm⁻¹), C=S (~1200 cm⁻¹)
(Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ) 2-ethoxyphenyl 4-chlorobenzylidene Not reported C=O (1705 cm⁻¹), C=S (1210 cm⁻¹), Cl substituent
(Z)-5-(3,4-dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 2-ethoxyphenyl 3,4-dimethylbenzylidene 136 C=O (1710 cm⁻¹), C=S (1220 cm⁻¹)
(Z)-5-(pyridin-2-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one 3-hydroxyphenyl pyridin-2-ylmethylene Not reported OH stretch (~3400 cm⁻¹), pyridine ring vibrations

Key Observations :

  • This may improve solubility or target binding in biological systems.
  • Melting Points : Analogs with bulkier or polar substituents (e.g., 4-hydroxybenzylidene) exhibit higher melting points (up to 235°C), likely due to increased intermolecular interactions .
  • Spectral Data : All compounds show characteristic C=O and C=S IR peaks, but pyridine-containing derivatives (target compound and ) may display additional ring vibration bands.

Key Observations :

  • Antimicrobial Activity : Indolylmethylene derivatives (e.g., ) show superior antifungal activity, suggesting that aromatic heterocycles at position 5 enhance microbial target engagement. The target compound’s pyridine group may offer similar advantages but requires empirical validation.
  • Antioxidant Potential: Thienopyrimidine analogs (e.g., ) demonstrate strong radical scavenging, likely due to electron-donating substituents. The pyridin-4-ylmethylene group’s electron-withdrawing nature may reduce antioxidant efficacy unless balanced by other substituents.
  • Material Applications: CBBTZ highlights the versatility of thiazolidin-4-one derivatives in non-pharmacological roles, such as optoelectronics, which could extend to the target compound if functionalized appropriately.

Key Observations :

  • Yield Variability : Substituents with electron-donating groups (e.g., methoxy) generally yield higher product purity (up to 85% ), while bulky or electron-withdrawing groups (e.g., nitro) reduce yields.

Biological Activity

(Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of thiazolidinone derivatives through condensation reactions. The general synthetic pathway can be summarized as follows:

  • Formation of Thiazolidinone Core : The initial step involves the reaction of 2-thioxothiazolidin-4-one with appropriate aldehydes and ketones to form the desired thiazolidinone structure.
  • Substitution Reactions : Further modifications can include the introduction of ethoxy and pyridine groups through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of migration and invasion

Anti-inflammatory Effects

Thiazolidinone derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in vitro and in vivo.

Case Study: Inhibition of NF-kB Pathway
A study demonstrated that treatment with this compound led to a significant reduction in the expression of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation pathways, such as cyclooxygenases and lipoxygenases.

Q & A

Q. What are the recommended methodologies for synthesizing (Z)-3-(2-ethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves a condensation reaction between a substituted benzaldehyde (e.g., 2-ethoxybenzaldehyde) and a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) under reflux conditions in ethanol or methanol. Sodium hydroxide or piperidine is often used as a base to facilitate enolate formation. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde to thiazolidinone), temperature (70–80°C), and reaction time (4–6 hours) to achieve yields >60%. Post-synthesis purification via recrystallization (using DMSO or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the (Z)-isomer .

Q. How can the structural integrity and stereochemistry of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of the (Z)-configuration and bond geometry. For example, analogous thioxothiazolidinone derivatives show C=S and C=O bond lengths of ~1.65 Å and ~1.22 Å, respectively, with dihedral angles between aromatic rings <10°, confirming planarity .
  • NMR spectroscopy: Key signals include δ 7.8–8.2 ppm (pyridinyl protons), δ 6.8–7.5 ppm (ethoxyphenyl protons), and a singlet at δ 4.1–4.3 ppm (methylene group adjacent to the thioxo moiety). NOESY can validate the (Z)-configuration through spatial correlations .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicating potency. Compare with structurally similar compounds like (Z)-5-(3-fluoro-4-methylphenyl derivatives, which show IC₅₀ = 8.2 µM against breast cancer cells .
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with % inhibition reported at 10 µM. Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps <4 eV suggest reactivity) and electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the pyridinyl group’s electron-deficient nature enhances interactions with kinase ATP-binding pockets .
  • Molecular docking: Use AutoDock Vina or Schrödinger to predict binding modes. A study on analogous PPAR-α agonists achieved docking scores <−8 kcal/mol, correlating with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activities across structural analogs?

  • Structure-activity relationship (SAR) analysis: Compare substituent effects. For instance, replacing the ethoxyphenyl group with a nitrobenzylidene moiety (e.g., in (Z)-3-allyl-5-(3-nitrophenyl derivatives) increases anticancer activity by 30% due to enhanced π-π stacking .
  • Meta-analysis of assay conditions: Variability in IC₅₀ values (e.g., 5–50 µM) may arise from differences in cell lines (e.g., HeLa vs. A549) or serum concentrations in culture media .

Q. What strategies optimize reaction yields and stereoselectivity in large-scale synthesis?

  • Continuous flow reactors: Improve heat transfer and reduce side reactions (e.g., oxidation of the thioxo group) compared to batch reactors. Yields increase by 15–20% at flow rates of 0.5 mL/min .
  • Chiral catalysts: Use L-proline or BINOL derivatives to enhance (Z)-selectivity. For example, BINOL-phosphoric acid achieves enantiomeric excess (ee) >85% in analogous thiazolidinones .

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···O/S contacts). In a study of (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl derivatives, 12% of the surface area corresponded to S···H interactions, stabilizing the crystal lattice .
  • Multipole refinement: Corrects electron density maps for anisotropic displacement parameters, critical for accurately modeling the thioxothiazolidinone core’s electron distribution .

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